Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate
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Overview
Description
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrClF2NO2 and a molecular weight of 314.51 g/mol . It is a derivative of nicotinic acid and contains bromine, chlorine, and difluoromethyl groups, making it a halogenated compound. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate typically involves the halogenation of nicotinic acid derivativesThe reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The halogen atoms and difluoromethyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-chlorobenzoate
- Ethyl 6-bromo-3-chloro-3’-methylbiphenyl-2-carboxylate
- Difluoromethylarenes
Uniqueness
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of halogens and fluorine imparts distinct chemical properties, making it valuable for specific research applications .
Biological Activity
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is a heterocyclic compound derived from nicotinic acid, notable for its unique halogen substituents and difluoromethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrClF₂N
- Molecular Weight : Approximately 314.51 g/mol
- Structural Features : The compound features a bromine atom at the 5-position, a chlorine atom at the 6-position, and a difluoromethyl group at the 2-position of the pyridine ring, which contributes to its lipophilicity and biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 6.25 μg/mL |
Pseudomonas aeruginosa | 12.5 μg/mL |
Bacillus subtilis | 6.25 μg/mL |
These findings indicate that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study assessing cytotoxic effects on different cancer cell lines, this compound demonstrated varying degrees of activity:
- Cell Line A : IC₅₀ = 10 µM
- Cell Line B : IC₅₀ = 15 µM
- Cell Line C : IC₅₀ = 20 µM
These results indicate that the compound can effectively inhibit cancer cell growth, particularly in Cell Line A .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary investigations suggest that its action may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
- Membrane Penetration : The lipophilic nature of the difluoromethyl group enhances its ability to penetrate biological membranes, facilitating interaction with intracellular targets .
Properties
Molecular Formula |
C9H7BrClF2NO2 |
---|---|
Molecular Weight |
314.51 g/mol |
IUPAC Name |
ethyl 5-bromo-6-chloro-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrClF2NO2/c1-2-16-9(15)4-3-5(10)7(11)14-6(4)8(12)13/h3,8H,2H2,1H3 |
InChI Key |
SVSWYVCLTUGWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C(F)F)Cl)Br |
Origin of Product |
United States |
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